molecular formula C7H4N2O3 B13988892 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde

2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde

Cat. No.: B13988892
M. Wt: 164.12 g/mol
InChI Key: OYTUUFSDBCQRGY-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that features both an oxazole and a pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable aldehydes in the presence of a base such as triethylamine in ethanol. The reaction mixture is then heated to facilitate cyclization, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions at the oxazole or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carboxylic acid.

    Reduction: 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde is unique due to the presence of both an oxazole and a pyridine ring fused together, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C7H4N2O3/c10-3-4-1-2-5-6(8-4)9-7(11)12-5/h1-3H,(H,8,9,11)

InChI Key

OYTUUFSDBCQRGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)O2)N=C1C=O

Origin of Product

United States

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